molecular formula C13H13NO3 B12128955 (2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid CAS No. 863647-78-3

(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid

Cat. No.: B12128955
CAS No.: 863647-78-3
M. Wt: 231.25 g/mol
InChI Key: QTVHTUGQWBETJC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, which is a cyclization reaction of β-phenylethylamine derivatives with nitriles in the presence of a Lewis acid catalyst such as trifluoromethanesulfonic anhydride (Tf2O) . This reaction typically proceeds under reflux conditions in an organic solvent like toluene.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as supported Lewis acids, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Toluene, ethanol, and other organic solvents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of aldo-keto reductase AKR1C3, the compound binds to the enzyme’s active site, preventing the conversion of substrates to their reduced forms . This inhibition can disrupt cellular processes that rely on the enzyme’s activity, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobut-2-enoic acid is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. Its ability to inhibit aldo-keto reductase AKR1C3 with high potency and selectivity sets it apart from other similar compounds.

Properties

CAS No.

863647-78-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(E)-4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H13NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-6H,7-9H2,(H,16,17)/b6-5+

InChI Key

QTVHTUGQWBETJC-AATRIKPKSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C(=O)O

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.